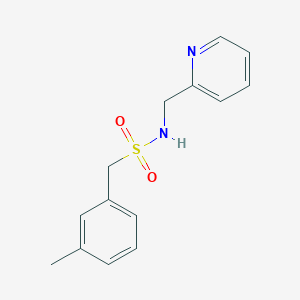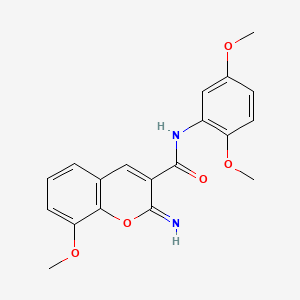![molecular formula C17H24N2O6S B4652108 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4652108.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
Overview
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as DTCP, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DTCP belongs to the class of sulfonyl-piperazine compounds, which have been extensively studied for their medicinal properties.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to exhibit potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to possess anti-diabetic and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various cellular processes. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animals. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is also stable under physiological conditions and can be easily administered to animals by various routes such as oral, intravenous, and intraperitoneal. However, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer to animals by oral route. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can exhibit some toxicity at high concentrations, which needs to be considered when designing experiments.
Future Directions
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One potential direction is to investigate the structure-activity relationship of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine and its analogs, which can lead to the development of more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine in animals and humans, which can provide valuable information for the design of clinical trials. Furthermore, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can be used as a tool compound to study the role of MMPs, aldose reductase, and COX-2 in various diseases. Finally, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can be evaluated for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine exhibits potent biological activity against cancer, diabetes, and inflammation, and it has several advantages for lab experiments. However, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine also has some limitations that need to be considered when designing experiments. There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, which can lead to the development of more potent and selective compounds and provide valuable information for the design of clinical trials.
properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-14-6-5-13(12-16(14)24-2)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h5-6,12,15H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWAUVPZVXXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methylphenoxy)-N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4652027.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4652038.png)
![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)

![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4652076.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)


![(3-{[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4652096.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4652103.png)
![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)